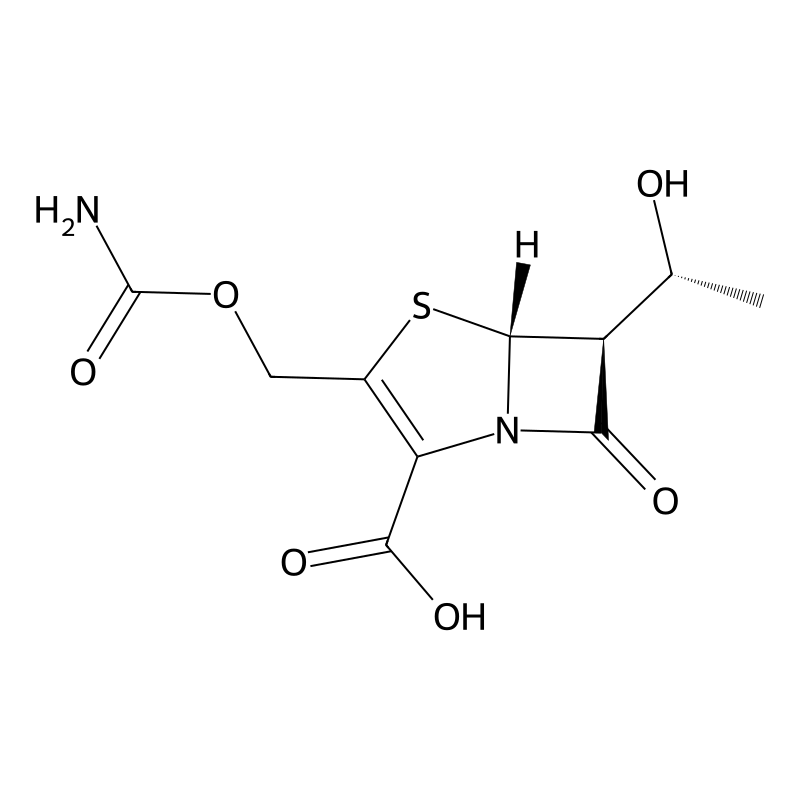

Ritipenem

Content Navigation

DHP-I-labile carbapenems necessitate cilastatin co-administration in in vivo models, complicating workflows. Ritipenem (CAS 84845-57-8) eliminates this requirement via intrinsic DHP-I stability and selective PBP1b targeting for rapid lysis without inhibitor.

- DHP-I-stable: no cilastatin co-administration required in vivo.

- Selective PBP1b affinity: rapid lysis, low endotoxin release.

- β-lactamase-resistant: reliable positive control for resistant Enterobacteriaceae.

Supplied as research-grade powder with CoA; in stock, ships globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

carbapenem antibiotic; structure given in first source

Purity

Package Size

Ritipenem (CAS: 84845-57-8), also known as FCE 22101, is a broad-spectrum penem antibacterial compound. Unlike traditional carbapenems, ritipenem is intrinsically stable to renal dehydropeptidase-I (DHP-I) and exhibits quantifiable resistance to hydrolysis by a wide array of plasmid and chromosomal beta-lactamases. For procurement professionals and formulation scientists, ritipenem represents a critical active moiety and reference standard. It is valued for its ability to be esterified into orally bioavailable prodrugs (such as ritipenem acoxil) and for its distinct penicillin-binding protein (PBP) affinity profile, which drives rapid bacteriolysis without requiring enzymatic co-inhibitors .

Research Fit

Substituting ritipenem with a generic carbapenem (such as imipenem) or a third-generation cephalosporin fundamentally alters both the experimental formulation requirements and the compound's enzymatic degradation profile. Imipenem is rapidly degraded by renal DHP-I, mandating the strict 1:1 co-administration of a competitive inhibitor like cilastatin in any in vivo model. Ritipenem bypasses this requirement entirely, streamlining preclinical workflows . Furthermore, ritipenem possesses a preferential affinity for PBP1b, inducing rapid cell lysis; substituting it with selective PBP3 inhibitors (like aztreonam or cefotaxime) fails to replicate this rapid lytic mechanism, compromising studies focused on minimizing inflammatory endotoxin release [1].

Substitution Risk

Substituting with imipenem may alter DHP-I dependency, oral route feasibility, and MRSA endpoint interpretation; direct interchange without validation is not supported.

Elimination of Co-Inhibitor Requirements via DHP-I Stability

Ritipenem demonstrates intrinsic stability against renal dehydropeptidase-I (DHP-I), a critical differentiator from standard carbapenems. While imipenem requires a strict 1:1 co-formulation with cilastatin to prevent rapid in vivo degradation, ritipenem can be administered independently . This stability reduces the complexity of preclinical pharmacokinetic modeling and formulation development.

| Evidence Dimension | Requirement for DHP-I co-inhibitor |

| Target Compound Data | 0 co-inhibitors required (inherently stable to DHP-I) |

| Comparator Or Baseline | Imipenem: Requires 1:1 co-administration with cilastatin |

| Quantified Difference | 100% reduction in co-formulation dependency |

| Conditions | In vivo pharmacokinetic and formulation models |

Procuring ritipenem eliminates the need to source and co-formulate cilastatin, significantly streamlining preclinical formulation workflows.

Prodrug Esterification for Oral Bioavailability

A limitation of many beta-lactam antibiotics, including imipenem, is their restriction to parenteral administration routes. Ritipenem serves as the active parent compound for esterification into ritipenem acoxil (an acetoxymethyl ester prodrug). This modification yields an oral bioavailability of 30–40% in in vivo models, producing a mean AUC of 497 mg/L·min .

| Evidence Dimension | Oral bioavailability |

| Target Compound Data | 30–40% oral bioavailability (when formulated as ritipenem acoxil) |

| Comparator Or Baseline | Imipenem: ~0% oral bioavailability (strictly parenteral) |

| Quantified Difference | Enables oral dosing routes previously inaccessible to standard carbapenem benchmarks |

| Conditions | In vivo pharmacokinetic studies |

Essential for formulation scientists procuring baseline penems to develop or benchmark orally active beta-lactam prodrugs.

Rapid Bacteriolysis via PBP1b Preferential Affinity

Ritipenem exhibits a preferential binding affinity for Penicillin-Binding Protein 1b (PBP1b) in pathogens such as H. influenzae. When tested at 4x MIC, ritipenem induces complete bacterial cell lysis within 4 hours, indicated by a sharp decrease in culture turbidity. In contrast, selective PBP3 inhibitors like aztreonam and cefotaxime fail to induce this rapid lysis and actively inhibit the lytic process when co-administered [1].

| Evidence Dimension | Time to complete cell lysis |

| Target Compound Data | Complete lysis at 4 hours (driven by PBP1b affinity) |

| Comparator Or Baseline | Aztreonam / Cefotaxime: Delayed or inhibited lysis (driven by PBP3 affinity) |

| Quantified Difference | Rapid 4-hour lytic induction vs. lytic inhibition |

| Conditions | H. influenzae culture turbidity assay at 4x MIC |

Critical for researchers procuring compounds to study rapid bactericidal mechanisms without triggering prolonged inflammatory cell-wall degradation.

Hydrolytic Resistance to Chromosomal Cephalosporinases

Ritipenem (FCE 22101) is stable against hydrolysis by common plasmid and chromosomal beta-lactamases. In comparative in vitro studies, while cephalosporins like cefotaxime are compromised by resistant Enterobacter spp., ritipenem maintains its inhibitory activity. It shows minimal discrepancy between MIC and MBC values and is unaffected by inoculum size variations, making it a reliable standard [1].

| Evidence Dimension | Hydrolytic stability against beta-lactamases |

| Target Compound Data | Not hydrolyzed by common plasmid/chromosomal beta-lactamases |

| Comparator Or Baseline | Cefotaxime / Ceftazidime: Susceptible to hydrolysis by resistant Enterobacter spp. |

| Quantified Difference | Maintained efficacy against cephalosporin-resistant strains |

| Conditions | In vitro Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays |

Ensures reproducible performance as a positive control in antimicrobial susceptibility testing against beta-lactamase-producing strains.

Preclinical Oral Prodrug Development

Directly downstream of its esterification potential, ritipenem is the baseline active pharmaceutical ingredient (API) for synthesizing and benchmarking novel oral beta-lactam prodrugs without the confounding variable of DHP-I instability .

Antimicrobial Susceptibility Testing (AST) Panels

Because of its near-complete resistance to plasmid and chromosomal beta-lactamases, ritipenem serves as a reliable positive control standard for in vitro assays targeting resistant Enterobacteriaceae [1].

Bacteriolytic Mechanism and Endotoxin Studies

Leveraging its preferential PBP1b affinity and rapid 4-hour lytic induction, ritipenem is procured as a specific chemical probe to study rapid bacterial cell death pathways that minimize inflammatory endotoxin release in Gram-negative models[2].

Application Fit

References

- [2] Neu HC, et al. 'The in-vitro activity of a novel penem FCE 22101 compared to other beta-lactam antibiotics.' J Antimicrob Chemother. 1985.

- [3] Inui T, et al. 'Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae.' Antimicrob Agents Chemother. 1999.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Wikipedia

Explore Compound Types